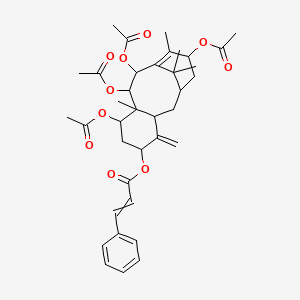
2-Deacetoxytaxinine J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deacetoxytaxinine J is a taxane diterpenoid compound derived from the bark of Taxus species. It is known for its significant anti-tumor and anti-leukemia potential, primarily through the inhibition of tumor cell proliferation and induction of apoptosis . This compound has garnered attention in the field of medicinal chemistry due to its promising therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deacetoxytaxinine J typically involves multi-step organic synthesis starting from simpler taxane derivatives. The process includes selective deacetylation and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature control, use of catalysts, and solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as the bark of Taxus species, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound to a high degree of purity .
化学反応の分析
Types of Reactions: 2-Deacetoxytaxinine J undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions employed. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols .
科学的研究の応用
Chemical Profile
2-Deacetoxytaxinine J, with the chemical formula C22H27O5 and CAS number 119347-14-7, is structurally related to other taxanes such as paclitaxel. Its unique structure includes a cinnamoyl group at C-5 and an acetyl group at C-10, which are crucial for its biological activity .
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation in cancer cells, particularly in gastric and breast cancers .
- Case Studies :
- In vitro studies demonstrated that this compound effectively inhibited the growth of NCI-N87 human gastric cancer cells, leading to a marked reduction in tumor size in xenograft models .
- Another study highlighted its efficacy against MCF-7 breast cancer cells, where it triggered apoptosis through the activation of caspase pathways .
- Neuroprotective Effects
- Anti-inflammatory Properties
Table 1: Summary of Biological Activities of this compound
作用機序
The mechanism of action of 2-Deacetoxytaxinine J involves the inhibition of microtubule dynamics, which is crucial for cell division. By binding to tubulin, the compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other taxane compounds, such as paclitaxel .
類似化合物との比較
- 2-Deacetoxytaxinine E
- 7-Deacetoxytaxinine J
- Taxinine J
- 7,2′-Didesacetoxyaustrospicatine
- N-Methyltaxol C
- 2-Deacetoxydecinnamoyl Taxinine J
- Taxol
- 7-Epi-Taxol
- 7-Epi-10-Deacetoxytaxol
- Cephalomannine
- 7-Epi-Cephalomannine
Uniqueness: 2-Deacetoxytaxinine J stands out due to its specific deacetylation pattern, which imparts unique biological activities compared to other taxane derivatives. Its ability to inhibit tumor cell proliferation and induce apoptosis makes it a valuable compound in cancer research and drug development .
特性
IUPAC Name |
(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJTXBNFQDJTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













